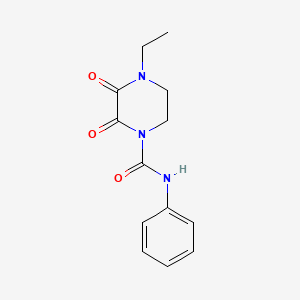
4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that the compound is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors . These inhibitors are known to have antitumor activity .
Mode of Action
It is known to be involved in the camp signaling pathway, which is involved in various cellular processes. The compound binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Biochemical Pathways
The compound is known to activate the cAMP signaling pathway. This pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. Activation of this pathway can lead to various downstream effects, such as the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Result of Action
Action Environment
It is known that the compound decomposes in water , suggesting that its stability and efficacy may be affected by the presence of water in its environment.
生物活性
4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide (CAS No. 65322-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with two keto groups and an anilide moiety. Its structure can be represented as follows:
This compound is known to interact with various biochemical pathways:
- cAMP Signaling Pathway : The compound activates the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is crucial for regulating various cellular processes, including metabolism and cell proliferation. Activation leads to the stimulation of protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac) .
- Histone Deacetylase Inhibition : It serves as a reagent in synthesizing amino (thienyl)benzamide derivatives, which are recognized as histone deacetylase inhibitors. These inhibitors play a significant role in cancer therapy by affecting gene expression .
Biological Activity
The biological activities associated with this compound include:
- Anticancer Properties : Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of HT29 colon cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. Results indicated significant growth inhibition, particularly in HT29 cells, with IC50 values comparable to standard chemotherapeutic agents .
- Histone Deacetylase Inhibition : In vitro assays demonstrated that certain derivatives effectively inhibited histone deacetylases, leading to increased acetylation of histones and altered gene expression profiles associated with apoptosis in cancer cells .
Data Table: Biological Activities Summary
特性
IUPAC Name |
4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREXLVISRXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














